Isopropylamine hydrochloride

Descripción general

Descripción

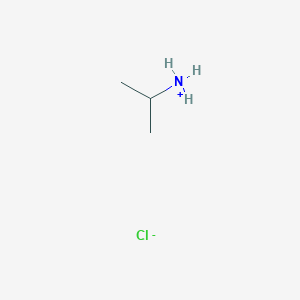

Isopropylamine hydrochloride (IPA-HCl) is an organic compound and a salt of isopropylamine and hydrochloric acid. It is an anhydrous, colorless, hygroscopic solid with a melting point of 118°C. IPA-HCl is used as an analytical reagent, in the synthesis of pharmaceuticals, and as a catalyst for chemical reactions. It is also used in the synthesis of polymers and polyamides, as a corrosion inhibitor, and as a surfactant in the manufacture of detergents and emulsifiers.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Isopropylamine Borane : Isopropylamine hydrochloride is used in synthesizing isopropylamine borane, a compound characterized for its chemical properties and thermal stability (Myakishev et al., 2012).

Gemini Cationic Surfactant Synthesis : Isopropylamine serves as a raw material in synthesizing novel surfactants with potential applications in corrosion inhibition (Du et al., 2018).

Synthesis of Dichloro-1-phenyl-1-alkanones : It is used in the synthesis of N-(2,2-Dichloro-1-phenylalkylidene)isopropylamines, providing easy access to specific dichloro-1-phenyl-1-alkanones (Kimpe et al., 1990).

Asymmetric Synthesis of Amino Acids : Isopropylamine is an effective amino donor in ω-transaminase-catalyzed reductive amination, useful in the asymmetric synthesis of unnatural amino acids (Park et al., 2013).

Material Science and Catalysis

Supramolecular Complex Synthesis : this compound is involved in synthesizing various supramolecular complexes, demonstrating significant hydrogen bonding and non-covalent interactions (Wen et al., 2015).

Characterization of Acid Sites in Catalysts : The adsorption and reaction of isopropylamine on silica-alumina catalysts have been studied, providing insights into the catalytic activity and site characterization (Tittensor et al., 1992).

Clathrate Hydrate Structure Analysis : The crystal structure of isopropylamine octahydrate has been studied, offering insights into clathrate-type water structures and hydrogen bonding frameworks (McMullan et al., 1970).

Infrared Photodetectors and Photovoltaics : Isopropylamine-capped lead sulfide (PbS) quantum dots have been used in photodetectors and photovoltaic devices, enhancing performance and responsivity (Ghomian et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

Isopropylamine hydrochloride, also known as isopropylammonium chloride, is an organic compound and a derivative of isopropylamine . It’s important to note that isopropylamine is a building block for the preparation of many herbicides and pesticides . .

Mode of Action

Isopropylamine, the parent compound, is known to exhibit reactions typical of other simple alkyl amines, such as protonation, alkylation, acylation, and condensation with carbonyls . As a weak base, it can accept protons from a proton donor in a reaction .

Biochemical Pathways

Isopropylamine, the parent compound, is used in the synthesis of many herbicides and pesticides , suggesting that it may interact with biochemical pathways related to these substances.

Pharmacokinetics

It’s known that isopropylamine, the parent compound, is highly flammable and volatile

Result of Action

Isopropylamine, the parent compound, is known to cause irritation to the skin, eyes, and respiratory system upon exposure . It’s also known to be toxic if swallowed, inhaled, or in contact with the skin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that isopropylamine, the parent compound, is highly flammable and volatile , suggesting that it could be sensitive to heat and open flames. Furthermore, it’s recommended to prevent isopropylamine from entering drains or being discharged into the environment .

Propiedades

IUPAC Name |

propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYORFGKSZLPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884841 | |

| Record name | 2-Propanamine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15572-56-2 | |

| Record name | 2-Propanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of isopropylamine hydrochloride in the synthesis of (S)-7-(2-isopropylamino)ethylcamptothecin hydrochloride?

A1: this compound serves as a crucial reagent in the synthesis of (S)-7-(2-isopropylamino)ethylcamptothecin hydrochloride, a potent topoisomerase I inhibitor. [] Specifically, it participates in a Mannich reaction with (S)-7-methylcamptothecin, utilizing dimethyl sulfoxide as a formaldehyde source, to yield the desired product. [] This reaction highlights the utility of this compound in introducing isopropylaminoethyl groups onto existing molecules, showcasing its potential in synthesizing pharmaceutical compounds.

Q2: Are there any reported cases of adverse reactions to drugs containing an isopropylamine group?

A2: Yes, there is at least one documented case report of a severe reaction to methoxamine hydrochloride, a drug used to treat paroxysmal supraventricular tachycardia. [] Although the specific component responsible for the reaction wasn't pinpointed, methoxamine hydrochloride contains an isopropylamine moiety in its structure. [] This case highlights the importance of investigating potential side effects and individual patient responses to medications containing isopropylamine groups.

Q3: Has the pharmacological activity of compounds containing isopropylamine groups been investigated?

A3: Yes, research has explored the pharmacological activity of compounds featuring isopropylamine groups. For example, N-methyl-β-cyclohexylthis compound was found to possess approximately two-thirds of the pressor activity compared to its phenyl analogue, racemic desoxyephedrine hydrochloride. [, ] This study highlights the influence of structural modifications on pharmacological activity, suggesting that replacing a phenyl group with a cyclohexyl group in this class of compounds can lead to a decrease in pressor activity.

Q4: Have there been any studies on the different isomers of isopropylamine-containing compounds?

A4: Yes, studies have delved into the distinct properties of various isomers within this class of compounds. For instance, research on N-methyl-β-cyclohexylthis compound revealed that its l-isomer exhibited stronger pressor effects and greater central nervous system excitation compared to its d-isomer. [] Conversely, the d-isomer of N-methyl-β-phenylthis compound demonstrated higher pressor activity and central nervous system excitation than its l-isomer. [] This disparity underscores the crucial role of stereochemistry in influencing the pharmacological activity of compounds containing isopropylamine groups.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)